6-HYDROXYHEXYL METHANETHIOSULFONATE
Description
Historical Context and Evolution of Thiol-Reactive Probes
The scientific pursuit of understanding protein function has long relied on the ability to selectively modify amino acid residues. The journey began with less specific reagents and has progressively moved towards highly selective probes.
The evolution of thiol-reactive probes can be traced back to early reagents like iodoacetamide (B48618) and N-ethylmaleimide (NEM). While effective in alkylating thiols, these classic reagents can sometimes lack the desired reaction speed and specificity for certain applications, often requiring larger excesses and longer reaction times. ttuhsc.edu The quest for more efficient and versatile tools led to the development of methanethiosulfonate (B1239399) reagents.
The introduction of MTS reagents marked a significant advancement. These compounds offered rapid and highly selective modification of cysteine sulfhydryls under mild physiological conditions. ttuhsc.edu This made them particularly well-suited for sophisticated experiments, including those in the field of electrophysiology for studying ion channels. ttuhsc.edu Over the years, the family of thiol-reactive probes has expanded to include a diverse array of molecules with different functionalities, such as fluorescent tags and cross-linking agents, enabling a wide range of applications from basic protein characterization to advanced cellular imaging. researchgate.netnih.govmdpi.comacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylsulfonothioyloxyhexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3S2/c1-12(9,11)10-7-5-3-2-4-6-8/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAHZTRIUZDULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodological Applications of 6 Hydroxyhexyl Methanethiosulfonate in Protein Sciences
Substituted-Cysteine Accessibility Method (SCAM) for Protein Structural Elucidation
SCAM is a powerful biochemical technique that provides insights into protein topology and conformational changes. ontosight.ai The core principle of SCAM involves the introduction of cysteine residues at specific sites within a protein of interest, followed by probing their accessibility to sulfhydryl-reactive reagents like 6-HYDROXYHEXYL METHANETHIOSULFONATE (B1239399). ontosight.ai The reactivity of the engineered cysteine's sulfhydryl group serves as a reporter for its local environment.
Integration of Site-Directed Mutagenesis and Methanethiosulfonate Labeling
The SCAM methodology begins with site-directed mutagenesis, a technique used to systematically replace native amino acid residues with cysteine at desired positions within the protein sequence. nih.gov This process generates a library of single-cysteine mutant proteins. Each mutant is then exposed to a methanethiosulfonate (MTS) reagent, such as 6-HYDROXYHEXYL METHANETHIOSULFONATE.
If the introduced cysteine residue is accessible to the aqueous environment where the MTS reagent is present, a covalent bond will form between the sulfhydryl group of the cysteine and the MTS molecule. ontosight.ai This covalent modification can be detected through various means, including electrophysiological recordings, fluorescence spectroscopy, or biochemical assays, depending on the nature of the MTS reagent and the protein being studied. The presence or absence of a reaction, as well as the rate of the reaction, provides critical information about the accessibility of that specific residue. ontosight.ai
Mapping Membrane Protein Topography and Functional Domains
Membrane proteins, which constitute a significant portion of the human proteome and are major drug targets, present considerable challenges for traditional structural biology techniques. chemrxiv.org SCAM has proven to be an invaluable tool for mapping the topology of these proteins, identifying which segments are embedded within the lipid bilayer (transmembrane domains) and which are exposed to the aqueous environment on either side of the membrane (extracellular and intracellular loops). ontosight.ainih.gov
By systematically introducing cysteine residues along the protein sequence and assessing their reactivity with membrane-impermeant MTS reagents, researchers can delineate the boundaries of transmembrane segments. Residues that react are inferred to be in aqueous-accessible regions, while non-reactive residues are likely buried within the lipid bilayer or the protein's core. ontosight.ai
Ion channels, which are critical for cellular signaling and excitability, have been extensively studied using SCAM. nih.govnih.gov This method has been instrumental in defining the pore-lining regions of ion channels, identifying the residues that form the channel gate, and characterizing the conformational changes that occur during channel opening and closing (gating). nih.gov
For instance, by applying MTS reagents to cysteine-substituted channels in different functional states (open, closed, inactivated), researchers can map the state-dependent accessibility of residues. This provides a dynamic picture of the channel's architecture and the movements of its constituent domains.
Table 1: Application of SCAM in Ion Channel Studies
| Ion Channel Type | Research Focus | Key Findings |
|---|---|---|
| Inward Rectifier K+ channel Kir2.1 | Domain recombination compatibility | Identified distinct structural regions with roles in folding stability and gating transitions. nih.gov |
G protein-coupled receptors (GPCRs) are another major class of membrane proteins that have been successfully investigated using SCAM. nih.govnih.gov This technique helps in identifying the binding pockets for ligands, such as hormones and neurotransmitters, and in understanding the conformational rearrangements that lead to receptor activation. nih.gov
By introducing cysteine residues into a GPCR and then assessing their reactivity with MTS reagents in the presence and absence of a ligand, scientists can pinpoint the residues that are involved in ligand binding or that undergo a change in accessibility upon receptor activation. For example, a residue that is protected from modification by the presence of a ligand is likely part of or near the binding site.
Table 2: SCAM in Receptor Structure-Function Analysis
| Receptor Family | Research Application | Insights Gained |
|---|---|---|
| G-Protein-Coupled Receptors (GPCRs) | Ligand binding and receptor activation | Mapped ligand binding sites and characterized conformational changes, such as the movement of transmembrane helices. nih.gov |
Assessing Residue Accessibility and Environmental Polarity
The utility of SCAM extends beyond simply determining whether a residue is exposed or buried. By using a series of MTS reagents with different chemical properties (e.g., size, charge, and polarity), it is possible to gain more detailed information about the local environment of a cysteine residue.
The rate of reaction of a cysteine with different MTS reagents can reveal the dimensions and electrostatic character of the access pathway to that residue. For example, if a cysteine reacts with a small, uncharged MTS reagent but not with a larger or charged one, it suggests that the access pathway is narrow and/or electrostatically selective. This approach allows for a more nuanced understanding of protein structure and dynamics.
Role in Redox Biology and Enzyme Mechanistic Studies
Beyond its central role in SCAM, this compound and related MTS reagents have applications in the fields of redox biology and the study of enzyme mechanisms. The sulfhydryl group of cysteine is a key player in many redox-sensitive processes and is often found in the active sites of enzymes.
The ability of MTS reagents to specifically modify cysteine residues allows researchers to investigate the role of these residues in enzyme catalysis and regulation. For example, modifying a specific cysteine can help determine if it is essential for catalytic activity. nih.gov Furthermore, the reaction of MTS reagents can be used to probe the redox state of specific cysteines within a protein, providing insights into how cellular redox status might regulate protein function. In some mechanistic studies, the modification of a cysteine by an MTS reagent can trap an enzyme in a particular conformational state, allowing for its characterization. nih.gov
Trapping and Stabilization of Thiol-Disulfide Redox States in Proteins
The reversible oxidation of cysteine thiols to disulfides is a critical post-translational modification that regulates the function of many proteins in response to cellular redox signals. Capturing the transient and dynamic nature of these thiol-disulfide states is a significant challenge in proteomics. Methanethiosulfonate reagents, including 6-HHMTS, are valuable tools for trapping these states.
The reaction of 6-HHMTS with a free thiol group on a cysteine residue results in the formation of a mixed disulfide bond. This process, known as S-thiolation, effectively "caps" the reactive thiol, preventing its further oxidation or participation in disulfide exchange reactions. This allows researchers to stabilize and subsequently identify the specific cysteine residues that were in a reduced state within the cellular environment at a given moment. While S-methyl methanethiosulfonate (MMTS) is a commonly used reagent for this purpose, the 6-hydroxyhexyl derivative offers the advantage of increased water solubility, which can be beneficial when working with certain proteins or in specific buffer conditions. The efficiency of trapping mixed disulfides in vivo has been found to be high for MTS reagents. nih.gov However, it is important to note that under certain in vitro conditions, MTS reagents have the potential to induce the formation of additional protein disulfide bonds. nih.gov
Reversible Inhibition and Active Site Probing of Cysteine-Containing Enzymes
Many enzymes, including a major class of proteases known as cysteine proteases, rely on a cysteine residue in their active site for catalytic activity. The thiol group of this cysteine acts as a nucleophile during the catalytic cycle. This compound can be employed as a reversible inhibitor to probe the function of these enzymes.
By reacting with the active site cysteine, 6-HHMTS forms a mixed disulfide, which blocks the enzyme's catalytic activity. This inhibition is reversible because the disulfide bond can be readily cleaved by the addition of a reducing agent, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, which restores the enzyme's function. This on-off capability is a significant advantage over irreversible inhibitors, especially for studies aiming to understand the consequences of transiently inhibiting a specific enzyme. nih.govnih.govspringernature.comresearchgate.net The hydroxyl group of 6-HHMTS can also be used to attach reporter molecules, allowing for the probing of the active site's microenvironment.
Applications in Protecting Functional Thiols During Protein Handling
Cysteine residues are susceptible to oxidation, which can lead to protein aggregation and loss of function during purification and storage. Protecting these functional thiols is crucial for maintaining the integrity of many proteins. This compound serves as an effective protecting group for cysteine residues.
The reversible formation of a mixed disulfide with 6-HHMTS shields the thiol from oxidation. nih.gov This protection can be maintained throughout various experimental procedures, such as chromatography or refolding protocols. When the native, active protein is required, the protecting groups can be easily removed by treatment with a reducing agent. The hydrophilic nature of the 6-hydroxyhexyl group can also help to maintain the solubility of the modified protein.
Covalent Protein Labeling and Conjugation Strategies
The ability to attach probes, such as fluorescent dyes, biotin (B1667282), or other proteins, to specific sites on a protein is fundamental to many areas of protein science. The unique reactivity of the methanethiosulfonate group with cysteine makes 6-HHMTS a valuable tool for site-specific protein labeling and conjugation.
Site-Specific Derivatization of Cysteine Residues in Peptides and Proteins
Site-specific mutagenesis allows for the introduction of cysteine residues at desired locations on a protein's surface. These engineered cysteines can then be targeted by 6-HHMTS for the attachment of various molecular probes. The terminal hydroxyl group of 6-HHMTS can be chemically modified prior to its reaction with the protein, allowing for the introduction of a wide range of functionalities. This strategy is central to the creation of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that specifically targets cancer cells. researchgate.netnih.govresearchgate.netnih.gov
Engineering Novel Protein-Based Constructs through Methanethiosulfonate Chemistry
The covalent linkage of proteins to other molecules can generate novel constructs with tailored properties. Methanethiosulfonate chemistry provides a robust method for achieving this. For instance, a protein modified with 6-HHMTS can be linked to another protein or a solid support that has been functionalized with a thiol group. The terminal hydroxyl group of 6-HHMTS offers a secondary site for conjugation, enabling the creation of more complex, multi-component protein architectures. This approach can be used to immobilize enzymes, create protein microarrays, or assemble multi-protein complexes for structural or functional studies.
Utilization in Quantitative Protein Labeling for Comparative Proteomics
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in different samples. Chemical labeling strategies are often employed for this purpose. While not a direct application of 6-HHMTS itself, the underlying principle of cysteine-specific modification is relevant. In methods like Isotope-Coded Affinity Tags (ICAT), a reagent with a cysteine-reactive group, a linker, and an isotopic label is used. Although ICAT traditionally uses iodoacetamide (B48618) chemistry, a similar approach could be designed using a methanethiosulfonate-based reagent. The development of isotopically labeled versions of 6-HHMTS could enable its use in quantitative proteomics workflows, allowing for the comparison of the redox state of specific cysteines across different biological samples. sdu.dknih.govthermofisher.combohrium.com
Compound Information Table
| Compound Name | Abbreviation | Chemical Formula | Molar Mass ( g/mol ) | Key Functional Groups |
| This compound | 6-HHMTS | C7H16O3S2 | 212.33 | Methanethiosulfonate, Hydroxyl |
| S-Methyl Methanethiosulfonate | MMTS | C2H6O2S2 | 126.20 | Methanethiosulfonate |
| Dithiothreitol | DTT | C4H10O2S2 | 154.25 | Thiol |
| 2-Mercaptoethanol | β-ME | C2H6OS | 78.13 | Thiol |
Applications of Methanethiosulfonate Reagents in Protein Science
| Application | Description | Key Advantage of MTS Reagents |
| Trapping Redox States | Capping of free thiols to preserve the in vivo thiol-disulfide status of a protein. | Reversible modification allows for subsequent analysis of the native protein. |
| Enzyme Inhibition | Reversible blocking of the active site cysteine of enzymes like cysteine proteases. | Reversibility allows for controlled "on/off" switching of enzyme activity. nih.govspringernature.comresearchgate.net |
| Thiol Protection | Protecting cysteine residues from oxidation during protein purification and handling. | Mild deprotection conditions with reducing agents preserve protein integrity. nih.gov |
| Site-Specific Labeling | Covalent attachment of probes to engineered cysteine residues. | High specificity for thiol groups minimizes off-target modifications. |
| Protein Engineering | Creation of novel protein conjugates and assemblies. | The reactive handle allows for the construction of complex biomolecular architectures. |
Integration with High-Resolution Analytical Techniques in Structural Biology
The versatility of this compound as a labeling reagent is underscored by its seamless integration with a suite of high-resolution analytical techniques. Its ability to specifically and covalently modify cysteine residues provides a powerful handle for probing protein structure, dynamics, and interactions. The hydroxyl functionality of the hexyl chain can enhance the solubility of the labeled protein, while the methanethiosulfonate group ensures efficient and specific reaction with cysteine thiols. This section explores the synergistic application of this compound with Electron Paramagnetic Resonance (EPR) spectroscopy, Fluorescence Resonance Energy Transfer (FRET), and mass spectrometry to elucidate complex biological processes at the molecular level.
Complementary Use with Electron Paramagnetic Resonance (EPR) Spectroscopy for Conformational Dynamics
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, including proteins that have been site-specifically labeled with a stable radical, or spin label. The most common approach, known as site-directed spin labeling (SDSL), involves the introduction of a cysteine residue at a specific site in a protein, followed by covalent modification with a nitroxide spin label. Methanethiosulfonate (MTS) reagents, such as the widely used (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (MTSL), are instrumental in this process due to their high specificity for cysteine residues.
This compound can be similarly utilized to introduce a spin label at a desired position. The core principle involves synthesizing a nitroxide derivative of this compound. This spin-labeled reagent would then react with a unique cysteine residue on a protein, creating a disulfide bond and tethering the paramagnetic nitroxide group to the protein backbone.
The subsequent EPR analysis of the spin-labeled protein provides a wealth of information about the local environment of the label. The EPR spectrum is highly sensitive to the rotational mobility of the nitroxide spin label, which in turn reflects the local protein dynamics and structure. Changes in the EPR lineshape can indicate alterations in the conformational state of the protein upon ligand binding, protein-protein interaction, or changes in environmental conditions. By introducing spin labels at two different sites within a protein, distance measurements between the labels can be performed using pulsed EPR techniques like Double Electron-Electron Resonance (DEER), providing crucial constraints for structural modeling.
Table 1: Applications of EPR Spectroscopy with MTS-based Spin Labeling
| Application | Information Gained | Example Research Area |
| Conformational Changes | Alterations in protein structure upon binding of substrates, inhibitors, or other effector molecules. | Enzyme kinetics, drug discovery |
| Protein Folding | Monitoring the transition from an unfolded to a folded state. | Protein engineering, understanding misfolding diseases |
| Membrane Protein Topology | Determining the orientation and depth of insertion of proteins within a lipid bilayer. | Membrane transport, signal transduction |
| Inter-protein Interactions | Mapping the binding interfaces and conformational changes upon complex formation. | Systems biology, cellular signaling |
Application in Fluorescence Resonance Energy Transfer (FRET) for Real-time Structural Changes
Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique that can measure the distance between two fluorescent molecules, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). This "molecular ruler" is exquisitely sensitive to changes in distance and is therefore a powerful tool for monitoring real-time structural changes and dynamics in proteins.
The application of this compound in FRET studies involves its use as a linker to attach fluorescent dyes to specific cysteine residues within a protein. By introducing two cysteine residues at strategic locations, a donor fluorophore can be attached at one site and an acceptor fluorophore at the other, using a cysteine-reactive derivative of the fluorophore. The 6-hydroxyhexyl spacer of the reagent can provide flexibility and minimize potential steric hindrance between the fluorophore and the protein surface.
A typical experimental design involves creating a protein variant with two surface-exposed cysteine residues.
Applications of 6 Hydroxyhexyl Methanethiosulfonate in Polymer Chemistry and Materials Science
End-Group Functionalization of Synthetic Polymers
The ability to introduce specific chemical groups at the terminus of a polymer chain is crucial for creating well-defined macromolecular architectures, such as block copolymers, polymer-drug conjugates, and surface-active agents. HHMTS serves as a key reagent in this context, enabling the introduction of a reactive disulfide linkage that can be addressed in subsequent modification steps.
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. A key feature of RAFT-synthesized polymers is the presence of a thiocarbonylthio end-group (e.g., trithiocarbonate (B1256668) or dithiobenzoate), which is a versatile precursor for further chemical transformations.
A common and effective strategy for modifying this end-group involves its conversion to a terminal thiol (-SH). This is typically achieved through aminolysis or reduction. The resulting thiol-terminated polymer is then primed to react with a methanethiosulfonate-containing compound, such as HHMTS, via a thiol-disulfide exchange reaction. This reaction is highly efficient and proceeds under mild conditions, yielding a polymer with a terminal disulfide bond. This process effectively "caps" the polymer chain with the hydroxyhexyl moiety, while regenerating the reactive MTS group is not the primary goal, the formation of the disulfide bond itself is the key functionalization step.
The general mechanism can be summarized as follows:
RAFT Polymerization: A monomer is polymerized using a RAFT chain transfer agent (CTA) to produce a polymer with a terminal thiocarbonylthio group (Polymer-S-C(=S)Z).
Thiol Generation: The thiocarbonylthio group is converted to a thiol (Polymer-SH) using a nucleophilic reagent like an amine. nih.gov
Thiol-Disulfide Exchange: The polymer-thiol is reacted with HHMTS. The polymer's sulfhydryl group nucleophilically attacks the disulfide bond of HHMTS, displacing the methanethiosulfonate (B1239399) anion and forming a new disulfide bond between the polymer and the hydroxyhexyl moiety (Polymer-S-S-(CH₂)₆-OH).
This strategy has been employed to introduce hydroxyl functionality to a variety of polymers, enhancing their utility for subsequent reactions or for applications requiring hydrophilicity. nih.govmdpi.com An alternative approach involves the direct polymerization of monomers that already contain the MTS group, resulting in polymers with reactive MTS groups along the side chains. rsc.org
Table 1: Post-Polymerization Modification via RAFT and Thiol-Disulfide Exchange
| Step | Description | Key Reagents | Resulting Functionality |
| 1 | RAFT Polymerization | Monomer, RAFT Agent (CTA), Initiator | Polymer with thiocarbonylthio end-group |
| 2 | Aminolysis/Reduction | Primary Amine (e.g., n-butylamine) | Polymer with terminal thiol (-SH) |
| 3 | Thiol-Disulfide Exchange | 6-Hydroxyhexyl Methanethiosulfonate | Polymer with terminal hydroxyl group via a disulfide linkage |
Living anionic polymerization is renowned for its ability to produce polymers with highly uniform chain lengths and well-defined architectures. This control stems from the absence of termination and chain transfer reactions. This "living" nature allows for the precise introduction of functional groups at the chain end by two primary methods: initiation with a functional initiator or termination (end-capping) with a functional electrophile. wikipedia.org
This compound is well-suited to participate in both strategies:
Functional Initiation: The hydroxyl group of HHMTS can be deprotonated with a strong base to form an alkoxide initiator. To prevent side reactions with the living polymer chain, the hydroxyl group is often protected prior to its use as an initiator. google.com This protected initiator starts the polymerization of an anionic monomer (e.g., styrene, dienes). After polymerization is complete, the protecting group is removed, revealing the terminal hydroxyl group derived from the original HHMTS molecule.
Functional Termination (End-Capping): A living polymer chain, which possesses a carbanionic end-group (Polymer⁻), can be terminated by reaction with an electrophile. The methanethiosulfonate group in HHMTS can act as an electrophilic sulfur source. The living anionic chain end can attack the disulfide bond, displacing the methanesulfinate (B1228633) ion and forming a terminal thioether linkage. This approach, however, is less common than using the hydroxyl group for initiation. A more established route for introducing a thiol-equivalent is to quench the living polymer with elemental sulfur followed by protonation.
The initiation route is generally preferred for its efficiency and control, yielding polymers with a terminal hydroxyl group derived from HHMTS, which can then be used for further modifications or to tailor the material's properties. wikipedia.orglibretexts.org
Surface Modification and Nanomaterial Conjugation
The ability to tailor the surface properties of materials is fundamental to applications ranging from biocompatible implants to targeted drug delivery and biosensors. HHMTS provides a molecular bridge for attaching polymers and biomolecules to various substrates, particularly those amenable to sulfur-based chemistry.
The strong, quasi-covalent bond formed between sulfur compounds (thiols, disulfides) and gold surfaces is a cornerstone of self-assembled monolayer (SAM) technology and surface functionalization. researchgate.netnih.gov Polymers functionalized with HHMTS can be effectively grafted onto gold substrates, nanoparticles, or thin films.
The process typically follows a "grafting-to" approach:
A polymer is first synthesized with a terminal HHMTS-derived group, for instance, using the RAFT or anionic polymerization methods described in section 4.1.
The resulting polymer, bearing a terminal disulfide linkage (Polymer-S-S-(CH₂)₆-OH), is exposed to a gold surface.
The disulfide bond can be cleaved in the presence of the gold surface or a mild reducing agent, exposing a terminal thiol that readily chemisorbs onto the gold, forming a stable gold-thiolate bond. nih.gov
This method allows for the creation of dense polymer brushes on gold surfaces, which can be used to control surface wettability, reduce non-specific protein adsorption, or provide a platform for further chemical conjugation. researchgate.netnih.gov The 6-carbon aliphatic spacer provided by the HHMTS molecule ensures that the polymer chain is extended away from the surface, enhancing its mobility and accessibility.
Table 2: Polymer Grafting Strategies onto Gold Surfaces
| Strategy | Description | Key Functional Group | Driving Force |
| Grafting-To | A pre-formed polymer with a terminal sulfur group is attached to the surface. | Thiol (-SH) or Disulfide (-S-S-) | High-affinity Au-S bond formation |
| Grafting-From | An initiator molecule is first attached to the surface, and polymerization is initiated from the surface. | Initiator with a thiol/disulfide anchor | Surface-initiated polymerization |
Polymeric scaffolds are three-dimensional structures that provide support for cell growth in tissue engineering or act as solid supports for immobilizing enzymes and other biomolecules. sci-hub.seumons.ac.be The dual functionality of HHMTS makes it an ideal initiator for creating scaffolds that are inherently functionalized for subsequent bioconjugation.
One powerful method is to use the hydroxyl group of HHMTS to initiate the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone or lactide. youtube.comresearchgate.net ROP is a chain-growth polymerization that can produce biodegradable polyesters, which are highly desirable for biomedical applications.
The synthesis proceeds as follows:
The hydroxyl group of HHMTS acts as an initiator, often in the presence of a catalyst (e.g., tin(II) octoate), to begin the polymerization of a cyclic ester monomer.
A linear polyester (B1180765) chain grows from the HHMTS molecule.
The resulting polymer inherently possesses a terminal methanethiosulfonate group at one end (the α-end) and a hydroxyl group at the other (the ω-end).
This HHMTS-terminated polyester can then be fabricated into a scaffold (e.g., via electrospinning or 3D printing). The terminal MTS group serves as a ready-made, stable, and highly specific reactive site for immobilizing thiol-containing biomolecules, such as cysteine-containing peptides or proteins. The reaction proceeds via the same thiol-disulfide exchange mechanism described earlier, forming a stable disulfide linkage between the scaffold and the biomolecule without requiring complex activation steps. rsc.orgnih.gov This method provides a direct and efficient route to creating bioactive scaffolds for a variety of applications. google.com
Practical Considerations for Research Applications of 6 Hydroxyhexyl Methanethiosulfonate
Solvation and Buffer Compatibility in Experimental Protocols
The successful application of 6-HYDROXYHEXYL METHANETHIOSULFONATE (B1239399) in any experimental protocol hinges on its proper solvation and the compatibility of the chosen buffer system. While specific solubility data for this compound is limited, general characteristics of non-charged MTS reagents suggest a practical approach.
Typically, non-charged MTS compounds exhibit limited solubility in aqueous solutions. For 6-HYDROXYHEXYL METHANETHIOSULFONATE, it is reported to be slightly soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, acetone, and dichloromethane. Therefore, a common strategy is to prepare a concentrated stock solution in anhydrous DMSO and then dilute it into the final aqueous buffer immediately before use. This minimizes the potential for precipitation of the reagent in the assay medium.
The choice of buffer is critical, as MTS reagents are known to be susceptible to hydrolysis in aqueous environments. The stability of the methanethiosulfonate group is pH-dependent, with hydrolysis rates increasing at higher pH. It is therefore advisable to use buffers with a pH at or slightly below neutral (pH 6.5-7.5) to maintain the reagent's integrity for the duration of the experiment. Buffers containing nucleophilic species, other than the intended target thiol, should be avoided as they can react with the MTS reagent, reducing its effective concentration and generating unwanted side products.
Table 1: General Buffer Compatibility Considerations for MTS Reagents
| Buffer System | pH Range | Considerations |
|---|---|---|
| Phosphate-buffered saline (PBS) | 7.2 - 7.4 | Commonly used, but phosphate (B84403) can have minor nucleophilic character. Freshly prepared solutions are recommended. |
| HEPES | 6.8 - 8.2 | Generally a good choice due to its non-nucleophilic nature. |
| MOPS | 6.5 - 7.9 | Another suitable non-nucleophilic buffer. |
| Tris | 7.5 - 9.0 | The primary amine in Tris is nucleophilic and will react with MTS reagents. Should be avoided. |
| Glycine | 8.2 - 10.6 | The amine group is nucleophilic and will react with MTS reagents. Should be avoided. |
Strategies for Optimizing Reaction Conditions in Biochemical Assays
Optimizing the reaction conditions is paramount to achieving specific and efficient labeling of the target molecule with this compound. The primary reaction involves the specific modification of cysteine residues to form a disulfide bond.
Key parameters to optimize include the concentration of the MTS reagent, the concentration of the target protein, the reaction time, and the temperature. Due to the high reactivity of MTS reagents with thiols, it is often possible to use a relatively low molar excess of the reagent over the target cysteine. A typical starting point would be a 1.5 to 5-fold molar excess.
The reaction time should be carefully controlled. Complete modification can often be achieved within minutes. It is advisable to perform a time-course experiment to determine the optimal incubation period that maximizes target modification while minimizing non-specific reactions and reagent degradation. Reactions are typically carried out at room temperature or on ice to slow down the rate of hydrolysis of the MTS reagent.
Table 2: General Parameters for Optimizing MTS Reagent Reactions
| Parameter | Typical Range | Rationale |
|---|---|---|
| Molar Excess of Reagent | 1.5x - 5x over cysteine | To drive the reaction to completion without excessive non-specific modification. |
| Reaction Time | 5 - 60 minutes | To allow for sufficient labeling while minimizing hydrolysis of the reagent. |
| Temperature | 4°C - 25°C | Lower temperatures can help to increase the stability of the MTS reagent in aqueous solution. |
| pH | 6.5 - 7.5 | To balance reagent stability with the reactivity of the target thiol group. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
